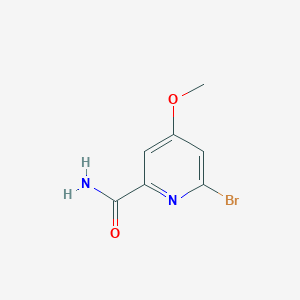

6-Bromo-4-methoxypicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 heavy atoms and 6 aromatic heavy atoms . The InChI key for this compound is URHIUCSIADNSIA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molar refractivity of 46.52 and a topological polar surface area (TPSA) of 65.21 Ų . It has a log Po/w (iLOGP) of 1.81 . The compound is soluble, with a solubility of 1.53 mg/ml .Scientific Research Applications

Chemical Synthesis and Drug Discovery

6-Bromo-4-methoxypicolinamide serves as a critical intermediate in the synthesis of various compounds with potential therapeutic applications. It is utilized in the Negishi-type coupling reaction for the synthesis of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones, which are inhibitors of steroid 5alpha reductases. These compounds have shown activity and selectivity dependent on the heterocycle's features and the N,N-dialkylamide substituent's size, highlighting their potential in treating conditions related to steroid metabolism (Baston, Palusczak, & Hartmann, 2000).

Another application is in the improved synthetic routes for drug discovery intermediates. For instance, the compound has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde through a process that reduced the number of isolation steps, enhancing the efficiency and yield of drug discovery intermediates (Nishimura & Saitoh, 2016).

Synthesis of Antibiotics

The compound is also a key building block in the synthesis of halogenated quinolines, which are valuable in antimicrobial drug discovery. A practical and scalable route has been developed for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline from readily available precursors, demonstrating its utility in developing new antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Antimycobacterial Activity

Research on novel quinoline derivatives synthesized from this compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including 3-benzyl-6-bromo-2-methoxy-quinolines and amides of 2-[(6-bromo-2-methoxy-quinolin-3-yl)-phenyl-methyl]-malonic acid monomethyl ester, have exhibited up to 100% growth inhibition of mycobacterial activity, making them promising candidates for developing new tuberculosis treatments (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).

Safety and Hazards

Properties

IUPAC Name |

6-bromo-4-methoxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHIUCSIADNSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2593618.png)

![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)

![4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2593624.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

![7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2593634.png)

![2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2593636.png)

![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)